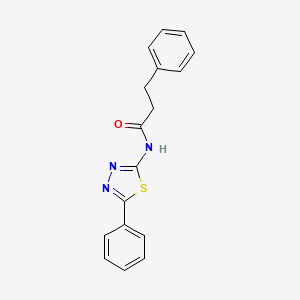

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of 5-Phenyl-1,3,4-thiadiazole-2-amine . This compound is part of a class of nitrogen-containing aromatic heterocyclic compounds known as 1,3,4-thiadiazoles . These compounds have been the subject of considerable interest due to their diverse biological activities such as antitumor, antibacterial, anti-inflammatory, antimycotic, and powerful antifungal agents .

Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine, a precursor to the compound , has been reported to be a single-step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . Another synthesis method involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure of 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can be inferred from the IR and NMR spectra. The IR spectrum shows stretching frequency bands corresponding to various functional groups . The 1H-NMR and 13C-NMR spectra reveal peaks corresponding to various types of hydrogen and carbon atoms .Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety, such as “3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide”, have been found to exhibit significant antimicrobial activity . They have been tested against various human pathogens including Escherichia coli, Salmonella typhimurium, Legionella monocytogenes, Klebsiella pneumonia, Salmonella typhi, Staphylococcus aureus and Bacillus subtilis. They have also shown antifungal activity against Candida albicans, Streptococcus pyogenes and Fusarium solani strains .

Antibacterial Activity

These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antifungal Activity

The synthetic conjugates of these compounds have been evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Synthesis of New Derivatives

“3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” can be used as an intermediate in the synthesis of new 1,3,4-thiadiazole derivatives . These new compounds can be used for further research and development in pharmaceutical chemistry.

Anticancer Activity

Some derivatives of 1,3,4-thiadiazole have shown anticancer activity. They have been evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

DNA Binding Studies

The mechanism of interaction of these molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This interaction can lead to the inhibition of cell replication, which is a crucial step in the growth and proliferation of both bacterial and cancer cells .

Biochemical Pathways

Given its potential to disrupt dna replication, it can be inferred that it may affect the dna synthesis pathway, leading to the inhibition of cell replication .

Pharmacokinetics

It’s known that the sulfur atom in the thiadiazole system has good liposolubility, which positively impacts the biological activity and pharmacokinetic properties of thiadiazole-containing compounds . This makes them capable of easily crossing through cell membranes .

Result of Action

The result of the action of 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is the potential inhibition of cell replication. This is due to its ability to disrupt DNA replication, which is a crucial process for cell growth and proliferation . This can lead to the inhibition of the growth of both bacterial and cancer cells .

properties

IUPAC Name |

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGACXINCEXCION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

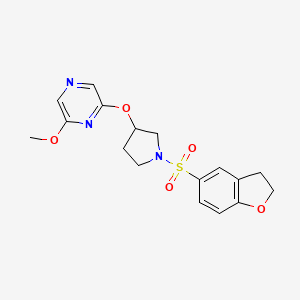

![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)

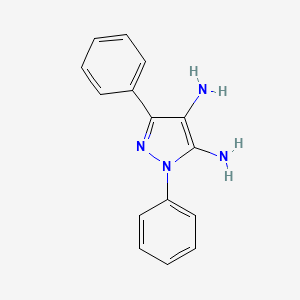

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)

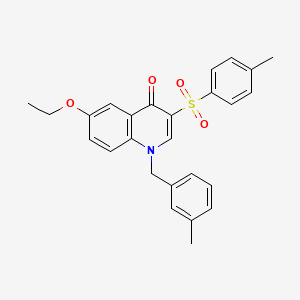

![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)

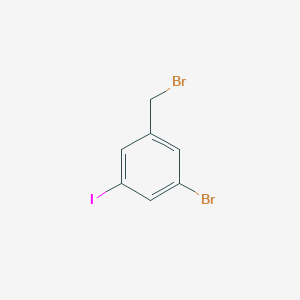

![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)